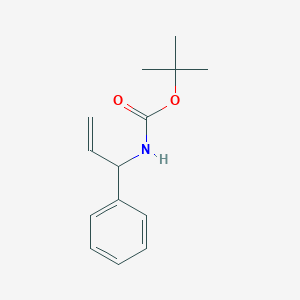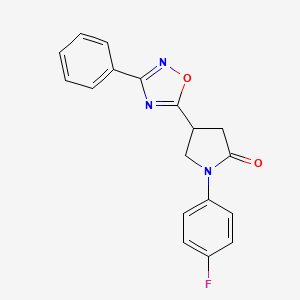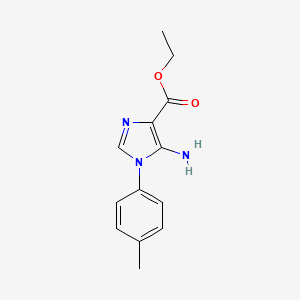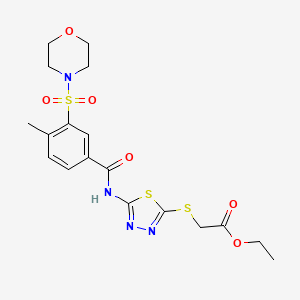
N-Boc-(+/-)-1-フェニルプロプ-2-エンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(+/-)-1-phenylprop-2-en-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis. This compound is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules due to its stability and ease of removal under mild conditions.
科学的研究の応用
N-Boc-(+/-)-1-phenylprop-2-en-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials
作用機序
Target of Action
N-Boc-(+/-)-1-phenylprop-2-en-amine, also known as tert-butyl 1-phenylallylcarbamate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups during chemical reactions. It is introduced to the amine group through a reaction with a base and the anhydride Boc . This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The compound’s interaction with its targets results in the formation of N-Boc derivatives, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of complex polyfunctional molecules. By protecting the amine groups, it allows for the sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis, especially in peptide chemistry .
Pharmacokinetics
The pharmacokinetics of N-Boc-(+/-)-1-phenylprop-2-en-amine are largely determined by the conditions under which it is used. For instance, the use of a catalyst can lower the required reaction temperature
Result of Action
The result of the compound’s action is the formation of N-Boc derivatives, which are stable and resistant to various chemical reactions . These derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions . The compound’s action allows for the selective formation of bonds of interest, facilitating the synthesis of complex polyfunctional molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of certain solvents can enhance the efficiency of the compound’s action . Additionally, the compound’s action can be facilitated by the use of catalysts, such as simple solid Brønsted acid catalysts . The compound’s stability can also be affected by temperature, with higher temperatures facilitating the deprotection of N-Boc derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(+/-)-1-phenylprop-2-en-amine typically involves the reaction of 1-phenylprop-2-en-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amine functionality, making it less reactive during subsequent synthetic steps .
Industrial Production Methods
Industrial production of N-Boc-(+/-)-1-phenylprop-2-en-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Boc-(+/-)-1-phenylprop-2-en-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
類似化合物との比較
Similar Compounds
N-Boc-piperazine: Another Boc-protected amine used in organic synthesis.
N-Boc-ethanolamine: Used for protecting hydroxyl and amine groups simultaneously.
N-Boc-aniline: Commonly used in the synthesis of aromatic amines
Uniqueness
N-Boc-(+/-)-1-phenylprop-2-en-amine is unique due to its specific structure, which includes a phenyl group and an alkene moiety. This structure allows for diverse chemical transformations and makes it a valuable intermediate in the synthesis of various biologically active compounds .
特性
IUPAC Name |
tert-butyl N-(1-phenylprop-2-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-12(11-9-7-6-8-10-11)15-13(16)17-14(2,3)4/h5-10,12H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONRYITNFCZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2523770.png)
![4-(4-methoxypiperidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2523772.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2523773.png)

![methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2523776.png)
![8-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523779.png)
![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)


![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)


![N-(2,2-dimethoxyethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2523791.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2523793.png)
